molecular formula C13H11N3O2 B14615921 10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione CAS No. 59997-17-0

10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

Cat. No.: B14615921
CAS No.: 59997-17-0
M. Wt: 241.24 g/mol
InChI Key: NUGYOMQUKLUCHW-UHFFFAOYSA-N
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Description

10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is a heterocyclic compound that belongs to the pyrimidoquinoline family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a fused pyrimidine and quinoline ring system, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione can be achieved through a multi-component reaction involving barbituric acid, aldehydes, and anilines. This one-pot reaction is efficient and allows for the facile synthesis of the compound with various substituents on the benzene ring . The reaction typically involves the use of organic catalysts such as trityl chloride (TrCl), which provides a neutral and mild reaction condition .

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of scalable and cost-effective catalysts, such as trityl chloride, ensures high yields and compliance with green chemistry protocols .

Chemical Reactions Analysis

Types of Reactions

10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring, leading to different hydrogenated derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve solvents like chloroform, ethanol, and acetonitrile .

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities and different chemical properties .

Mechanism of Action

The mechanism of action of 10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .

Properties

CAS No.

59997-17-0

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

10-ethylpyrimido[4,5-b]quinoline-2,4-dione

InChI

InChI=1S/C13H11N3O2/c1-2-16-10-6-4-3-5-8(10)7-9-11(16)14-13(18)15-12(9)17/h3-7H,2H2,1H3,(H,15,17,18)

InChI Key

NUGYOMQUKLUCHW-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C=C3C1=NC(=O)NC3=O

Origin of Product

United States

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